DHPTA

Beschreibung

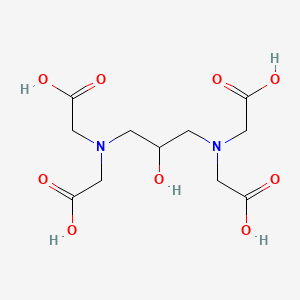

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O9/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMDDFRYORANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN(CC(=O)O)CC(=O)O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044653 | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3148-72-9 | |

| Record name | 1,3-Diamino-2-hydroxypropane-N,N′,N′′,N′′′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3148-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DHPTA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxytrimethylenediaminetetra(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINOHYDROXYPROPANETETRAACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949B9ZMO7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA-OH), a structural analogue of the well-known chelating agent EDTA, presents a unique molecular framework with potential applications in metal ion chelation, particularly in the fields of medicine and biotechnology. This guide provides a summary of the available chemical and physical properties of DAPTA-OH, outlines a general experimental protocol for its synthesis, and illustrates its mechanism of action and synthesis pathway through logical diagrams. Due to the limited availability of experimental data in the current literature, this document also highlights areas where further research is required to fully characterize this compound.

Core Chemical Properties

1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid, also known as [(2-Hydroxy-1,3-propanediyl)dinitrilo]tetraacetic acid, is a polyaminocarboxylic acid. Its structure incorporates a central propanol backbone with two amine groups, each functionalized with two acetic acid moieties. This structure imparts significant chelating properties to the molecule.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of DAPTA-OH. It is important to note that while some of these properties have been experimentally determined, others, such as the acid dissociation constant, are based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₉ | --INVALID-LINK-- |

| Molecular Weight | 322.27 g/mol | --INVALID-LINK-- |

| CAS Number | 3148-72-9 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [Various Suppliers] |

| Melting Point | 194 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Almost transparent in 1 mol/L NaOH | --INVALID-LINK-- |

| Predicted pKa | 1.39 ± 0.10 | --INVALID-LINK-- |

Note: The provided pKa value is a computational prediction and should be used with caution until experimentally validated.

Metal Ion Chelation

The primary function of DAPTA-OH is its ability to act as a hexadentate ligand, forming stable complexes with a variety of metal ions. The two nitrogen atoms of the diamine backbone and the four carboxylate groups can coordinate with a central metal ion. The presence of the hydroxyl group on the propanol backbone may also influence the coordination chemistry and stability of the resulting metal complexes.

Logical Workflow of Metal Ion Chelation

The following diagram illustrates the general process of metal ion chelation by DAPTA-OH in an aqueous solution. The deprotonation of the carboxylic acid groups is a pH-dependent equilibrium, which is crucial for the effective coordination of the metal ion.

Experimental Protocols

Proposed Synthesis of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid

Materials:

-

1,3-Diamino-2-propanol

-

Chloroacetic acid or Bromoacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 1,3-diamino-2-propanol in distilled water.

-

Carboxymethylation: Slowly add a solution of chloroacetic acid (or bromoacetic acid) to the reaction mixture. The molar ratio of haloacetic acid to 1,3-diamino-2-propanol should be approximately 4:1.

-

pH Control: Throughout the addition of the haloacetic acid, maintain the pH of the reaction mixture between 9 and 11 by the controlled addition of a concentrated sodium hydroxide solution. The temperature should be maintained between 50-70 °C.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature and pH for several hours until the reaction is complete. Reaction progress can be monitored by techniques such as HPLC.

-

Acidification and Precipitation: Cool the reaction mixture to room temperature and then acidify to a pH of 1-2 with concentrated hydrochloric acid. The product, DAPTA-OH, should precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold distilled water to remove any unreacted starting materials and salts. Further purification can be achieved by recrystallization from hot water or a water/ethanol mixture.

-

Drying: Dry the purified product under vacuum at a moderate temperature.

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of DAPTA-OH.

An In-depth Technical Guide to the Synthesis and Purification of DPTA-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DPTA-OH), a significant chelating agent in various scientific applications. This document outlines the primary synthetic pathways, detailed experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction to DPTA-OH

DPTA-OH, also known as 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid, is a polyaminocarboxylic acid that acts as a hexadentate ligand, forming stable complexes with a variety of metal ions. Its unique structure, featuring a central hydroxyl group, imparts specific coordination properties, making it a valuable tool in fields ranging from medicinal chemistry, as a component of contrast agents and radiopharmaceuticals, to analytical chemistry and industrial processes.

Chemical Structure and Properties:

| Property | Value |

| Full Chemical Name | 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid |

| Common Abbreviation | DPTA-OH |

| CAS Number | 3148-72-9 |

| Molecular Formula | C₁₁H₁₈N₂O₉ |

| Molecular Weight | 322.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in aqueous base |

Synthesis of DPTA-OH

The synthesis of DPTA-OH is typically a two-step process. The first step involves the synthesis of the precursor, 1,3-diamino-2-propanol. The second, and more critical step, is the carboxymethylation of this diamine to yield the final DPTA-OH product.

Step 1: Synthesis of 1,3-Diamino-2-propanol

The most common and industrially viable method for the synthesis of 1,3-diamino-2-propanol is the reaction of epichlorohydrin with ammonia.[1][2]

Reaction Scheme:

Figure 1: Synthesis of 1,3-Diamino-2-propanol.

Experimental Protocol:

A detailed experimental protocol for this reaction is outlined below, based on established chemical principles.

-

Reaction Setup: A pressure reactor equipped with a stirrer, a cooling system, and an ammonia inlet is charged with a concentrated aqueous solution of ammonia (typically 25-30%). The amount of ammonia used is in large excess to favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine byproducts.

-

Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred ammonia solution while maintaining the temperature below 10°C to control the exothermic reaction.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 20-30°C) for several hours until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).

-

Work-up and Purification:

-

The excess ammonia and water are removed under reduced pressure.

-

The resulting crude product is then purified by vacuum distillation to yield pure 1,3-diamino-2-propanol.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by GC) | >98% |

Step 2: Carboxymethylation of 1,3-Diamino-2-propanol to DPTA-OH

The final step in the synthesis of DPTA-OH is the carboxymethylation of the amino groups of 1,3-diamino-2-propanol. This is a well-established method for the synthesis of aminopolycarboxylic acids.

Reaction Scheme:

Figure 2: Carboxymethylation of 1,3-Diamino-2-propanol.

Experimental Protocol:

-

Dissolution: 1,3-diamino-2-propanol is dissolved in deionized water in a reaction vessel equipped with a stirrer, pH meter, and a dropping funnel.

-

Carboxymethylation: A solution of chloroacetic acid is slowly added to the diamine solution. The pH of the reaction mixture is maintained in the alkaline range (typically pH 9-11) by the simultaneous addition of a sodium hydroxide solution. This is crucial to ensure the deprotonation of the amino groups, making them nucleophilic for the reaction with chloroacetic acid. The temperature is typically maintained between 50-80°C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to follow the disappearance of the starting material and the formation of the product.

-

Isolation of DPTA-OH: Once the reaction is complete, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate groups, causing the DPTA-OH to precipitate out of the solution as a white solid.

Purification of DPTA-OH

The crude DPTA-OH obtained from the synthesis usually contains inorganic salts and small amounts of organic impurities. Therefore, purification is a critical step to achieve the high purity required for most applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

-

Dissolution: The crude DPTA-OH is dissolved in a minimum amount of hot deionized water. The pH may need to be adjusted to the alkaline side with a base (e.g., sodium hydroxide) to facilitate dissolution.

-

Hot Filtration (Optional): If any insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool down slowly to room temperature. As the solution cools, the solubility of DPTA-OH decreases, and it crystallizes out. The slow cooling process is important for the formation of pure crystals. The solution can be further cooled in an ice bath to maximize the yield.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold deionized water, and then with a water-miscible organic solvent like ethanol or acetone to facilitate drying. The final product is dried in a vacuum oven.

Quantitative Data:

| Parameter | Value |

| Purity (by HPLC) | >99% |

| Recovery Yield | 80-90% |

Ion-Exchange Chromatography

For applications requiring extremely high purity, ion-exchange chromatography can be employed as a further purification step.

Workflow Diagram:

Figure 3: Workflow for Ion-Exchange Purification of DPTA-OH.

Quality Control and Characterization

The final DPTA-OH product should be characterized to confirm its identity and purity.

Analytical Techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight. |

| Elemental Analysis | Confirmation of elemental composition. |

Conclusion

The synthesis and purification of DPTA-OH are well-established processes that can be reliably performed by following the detailed protocols outlined in this guide. The two-step synthesis, involving the initial formation of 1,3-diamino-2-propanol followed by its carboxymethylation, provides a robust route to this important chelating agent. Subsequent purification by recrystallization, and optionally ion-exchange chromatography, ensures the high purity required for demanding research and development applications. Careful execution of these procedures and rigorous quality control will yield high-quality DPTA-OH suitable for a wide range of scientific endeavors.

References

An In-depth Technical Guide to 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic Acid (DPTA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DPTA), a powerful chelating agent. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Core Structure and Chemical Identity

1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid, also known by synonyms such as DPTA, DPTA-OH, and [(2-Hydroxy-1,3-propanediyl)dinitrilo]tetraacetic acid, is a polyaminocarboxylic acid. Its structure features a central propanol backbone with two amine groups, each of which is tetrasubstituted with two acetic acid moieties. This arrangement of nitrogen and oxygen donor atoms makes it a highly effective chelating agent for a variety of metal ions.

The chemical structure of DPTA is: (HOOCCH₂)₂NCH₂CH(OH)CH₂N(CH₂COOH)₂

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of DPTA is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₉ | |

| Molecular Weight | 322.27 g/mol | |

| CAS Number | 3148-72-9 | |

| Melting Point | 194 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| InChI Key | WYMDDFRYORANCC-UHFFFAOYSA-N | |

| SMILES | OC(CN(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O |

Protonation Constants

The protonation constants (log K) of DPTA in an acidic perchlorate medium (I = 1.0) at room temperature (21°C) have been determined and are crucial for understanding its behavior in aqueous solutions at different pH values.[1]

| Equilibrium Step | log K |

| log k₇ | 0.75 |

| log k₆ | 1.22 |

| log k₅ | 2.08 |

Stability Constants of Metal Complexes

DPTA forms stable complexes with a variety of metal ions. The stability constants for its complexes with Zinc (Zn²⁺) and Cadmium (Cd²⁺) have been determined.[2] A comprehensive table of stability constants with a wider range of divalent and trivalent metal ions is a critical area for further research, as publicly available, consolidated data is limited. Researchers are encouraged to consult specialized databases such as the NIST Standard Reference Database 46 (Critically Selected Stability Constants of Metal Complexes) for more specific information.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and application of DPTA. The following sections provide an overview of these procedures.

Synthesis of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic Acid

The synthesis of DPTA typically involves a two-step process: the synthesis of the precursor 1,3-diamino-2-propanol, followed by its carboxymethylation.

Step 1: Synthesis of 1,3-Diamino-2-propanol

A common method for the synthesis of 1,3-diamino-2-propanol is the reaction of 1,3-dichloro-2-propanol with an excess of ammonia in an aqueous solution.

-

Reaction: 1,3-dichloro-2-propanol is reacted with a concentrated aqueous solution of ammonia. The use of a large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

-

Reaction Conditions: The reaction is typically carried out under pressure and at an elevated temperature.

-

Purification: The resulting mixture contains the desired product, unreacted ammonia, and ammonium chloride. The excess ammonia is removed by distillation. The product can be further purified by vacuum distillation.[3]

Step 2: Carboxymethylation of 1,3-Diamino-2-propanol

The second step involves the carboxymethylation of the diamine precursor with an α-haloacetic acid, such as chloroacetic acid, under alkaline conditions.

-

Reaction: 1,3-diamino-2-propanol is reacted with four equivalents of chloroacetic acid in an aqueous solution.

-

Reaction Conditions: The reaction is carried out at an elevated temperature, and the pH is maintained in the alkaline range (typically pH 9-11) by the addition of a base, such as sodium hydroxide. This is to ensure the deprotonation of the amine groups, making them nucleophilic, and to neutralize the hydrochloric acid formed during the reaction.

-

Purification: The final product, DPTA, is typically isolated by acidification of the reaction mixture, which causes the product to precipitate out of the solution. The crude product can be further purified by recrystallization from hot water.

Characterization of DPTA

The identity and purity of the synthesized DPTA should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The spectra should show characteristic peaks for the protons and carbons of the propanol backbone and the acetate arms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.

-

Purity Assessment: The purity of the final product can be assessed by techniques such as high-performance liquid chromatography (HPLC) or by determining its melting point.

Determination of Metal Complex Stability Constants

The stability constants of DPTA with various metal ions can be determined using potentiometric titration.

-

Principle: This method involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode.

-

Procedure:

-

Prepare a solution of DPTA of known concentration.

-

Add a known concentration of the metal salt of interest.

-

Titrate the solution with a standardized solution of sodium hydroxide.

-

Record the pH of the solution after each addition of the base.

-

-

Data Analysis: The titration data (pH versus volume of base added) is then analyzed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the chelation mechanism of DPTA.

Caption: A flowchart illustrating the two-step synthesis of DPTA.

Caption: A diagram showing the chelation of a metal ion by DPTA.

References

Diaminopropanol tetraacetic acid stability constants

An In-depth Technical Guide to the Stability Constants of Diaminopropanol Tetraacetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA), a chelating agent of interest for its metal-binding properties. This document summarizes the available quantitative data on the stability constants of DAPTA with various metal ions, presents a detailed experimental protocol for the determination of these constants via potentiometric titration, and includes visualizations of the experimental workflow and complexation equilibria. The information is intended to serve as a foundational resource for researchers working with DAPTA in various scientific and drug development contexts.

Introduction to Diaminopropanol Tetraacetic Acid (DAPTA)

1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid, also referred to as DPTA-OH or DHPTA, is a polyaminocarboxylic acid. Structurally, it is an analog of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA), distinguished by a hydroxyl group on the propane backbone. This modification influences its coordination chemistry and the stability of its metal complexes. The presence of two nitrogen atoms and four carboxyl groups allows DAPTA to act as a hexadentate ligand, forming stable complexes with a variety of metal ions. The stability of these complexes is a critical parameter for applications in areas such as analytical chemistry, industrial processes, and potentially in medicine for chelation therapy or as a component of diagnostic and therapeutic agents.

Stability Constants of DAPTA-Metal Complexes

The stability constant (log K) of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand. High stability constants indicate the formation of a stable complex. The available thermodynamic data for the complexation of DAPTA with heavy lanthanide ions, as determined by potentiometry, is presented below.[1]

| Metal Ion | Log K₁ |

| Tb³⁺ | 18.23 |

| Ho³⁺ | 18.52 |

| Lu³⁺ | 19.34 |

Table 1: Stability constants (log K₁) for the 1:1 complexes of DAPTA with heavy lanthanide ions in aqueous solution.[1]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

The following is a detailed methodology for the determination of the stability constants of DAPTA with metal ions using potentiometric titration. This protocol is based on established methods for studying metal-ligand equilibria.

Materials and Reagents

-

DAPTA: High purity 1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid.

-

Metal Salt: A soluble salt of the metal ion of interest (e.g., chloride or nitrate salt).

-

Standard Acid Solution: 0.1 M HCl, standardized.

-

Standard Base Solution: 0.1 M NaOH or KOH, carbonate-free, standardized.

-

Background Electrolyte: 0.1 M KCl or KNO₃ to maintain constant ionic strength.

-

High-Purity Water: Deionized or distilled water, boiled to remove CO₂.

Equipment

-

Potentiometer: A pH meter with a resolution of 0.1 mV.

-

Glass Electrode and Reference Electrode: A combination pH electrode or separate glass and calomel/Ag/AgCl electrodes.

-

Automatic Titrator or Microburette: Capable of delivering precise volumes of titrant.

-

Thermostated Titration Vessel: A double-walled glass vessel connected to a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Magnetic Stirrer.

-

Nitrogen Gas Inlet: To maintain an inert atmosphere over the solution and prevent CO₂ absorption.

Experimental Procedure

-

Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to read hydrogen ion concentration rather than activity.

-

Ligand Protonation Constants Determination:

-

Pipette a known volume (e.g., 25.00 mL) of a DAPTA solution of known concentration (e.g., 0.01 M) into the titration vessel.

-

Add the necessary amount of background electrolyte to maintain a constant ionic strength.

-

Acidify the solution with a known amount of standard HCl to protonate all basic sites of the ligand.

-

Titrate the solution with a standardized carbonate-free NaOH solution.

-

Record the pH (or mV) reading after each addition of the titrant, allowing the reading to stabilize.

-

The data from this titration is used to calculate the protonation constants (pKa values) of DAPTA.

-

-

Metal-Ligand Stability Constants Determination:

-

Prepare solutions containing a known concentration of DAPTA and the metal ion of interest in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal).

-

Add the background electrolyte to maintain the same ionic strength as in the ligand protonation titration.

-

Titrate this solution with the standardized NaOH solution.

-

Record the pH (or mV) readings as a function of the volume of titrant added.

-

The titration curve for the metal-ligand system will be shifted relative to the ligand-only titration curve due to the release of protons upon complex formation.

-

Data Analysis

The stability constants are calculated from the potentiometric titration data using specialized software programs (e.g., BEST, Hyperquad). These programs refine the stability constants by minimizing the difference between the experimental titration data and a theoretical model of all the chemical species present in the solution (including protonated ligand species, free metal ions, and various metal-ligand complexes).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the potentiometric determination of DAPTA stability constants.

Caption: Workflow for potentiometric determination of stability constants.

Logical Relationship of Complex Formation

The formation of a metal-DAPTA complex is a stepwise process that is in competition with the protonation of the ligand. This relationship is depicted in the diagram below.

Caption: Equilibrium between metal complexation and ligand protonation.

Applications in Drug Development and Signaling Pathways

Based on the conducted literature search, there is currently no direct evidence or established research linking Diaminopropanol tetraacetic acid to the modulation of specific signaling pathways or its application in drug development. The primary focus of the available research is on its fundamental coordination chemistry. However, the strong chelating properties of DAPTA suggest potential future applications in areas where metal ion control is crucial, such as in the development of metal-based therapeutics or as a treatment for metal toxicity, analogous to other well-established chelating agents like EDTA. Further research is required to explore these possibilities.

Conclusion

Diaminopropanol tetraacetic acid is a potent chelating agent with high affinity for metal ions, particularly trivalent lanthanides. This guide provides the currently available stability constant data and a detailed protocol for their experimental determination. The provided workflows and diagrams offer a clear overview of the processes involved. While direct applications in drug development and cell signaling have not yet been established, the fundamental data presented here are essential for any future exploration of DAPTA in these and other fields.

References

The Unrivaled Affinity of DPTA: A Technical Guide to Metal Ion Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DPTA), a polyaminocarboxylic acid, stands as a cornerstone in the field of chelation chemistry. Its remarkable ability to form highly stable, water-soluble complexes with a wide array of metal ions has cemented its importance in diverse applications, from industrial processes to cutting-edge medical diagnostics and therapeutics. This technical guide provides an in-depth exploration of the core principles governing DPTA's metal ion binding affinity and selectivity, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

DPTA's structure, featuring a flexible diethylenetriamine backbone appended with five carboxymethyl groups, endows it with up to eight potential coordination sites.[1] This multidentate nature allows it to effectively "wrap around" a metal ion, forming a cage-like structure that confers exceptional thermodynamic stability to the resulting complex.[1] The formation constants for DPTA complexes are notably about 100 times greater than those of the well-known chelator EDTA, highlighting its superior binding strength.[1]

This guide will delve into the quantitative aspects of DPTA's binding with various metal ions, provide detailed experimental protocols for the characterization of these interactions, and visualize key mechanisms and workflows where DPTA's chelating properties are paramount.

Data Presentation: Quantitative Metal Ion Binding Affinity

The stability of a metal-DPTA complex is quantified by its stability constant (K), often expressed in logarithmic form (log K). A higher log K value signifies a more stable complex and a stronger binding affinity between DPTA and the metal ion. The following tables summarize the log K values for DPTA with a range of divalent and trivalent metal ions, including biologically relevant cations, heavy metals, lanthanides, and actinides. This data is crucial for predicting the behavior of DPTA in various chemical and biological systems.

Table 1: Stability Constants (log K) of DPTA Complexes with Divalent Metal Ions

| Metal Ion | Log K |

| Ba²⁺ | 8.86 |

| Ca²⁺ | 10.74 |

| Mg²⁺ | 9.30 |

| Mn²⁺ | 15.60 |

| Fe²⁺ | 16.50 |

| Co²⁺ | 19.10 |

| Ni²⁺ | 20.30 |

| Cu²⁺ | 21.40 |

| Zn²⁺ | 18.70 |

| Cd²⁺ | 19.30 |

| Pb²⁺ | 18.80[2] |

Table 2: Stability Constants (log K) of DPTA Complexes with Trivalent and Tetravalent Metal Ions

| Metal Ion | Log K |

| Al³⁺ | 18.60 |

| Fe³⁺ | 28.60 |

| Ga³⁺ | 23.00 |

| In³⁺ | 24.80 |

| Y³⁺ | 22.10 |

| La³⁺ | 19.80 |

| Ce³⁺ | 20.50 |

| Pr³⁺ | 21.10 |

| Nd³⁺ | 21.60 |

| Sm³⁺ | 22.30 |

| Eu³⁺ | 22.40 |

| Gd³⁺ | 22.46 |

| Tb³⁺ | 22.70 |

| Dy³⁺ | 22.80 |

| Ho³⁺ | 22.80 |

| Er³⁺ | 22.70 |

| Tm³⁺ | 22.70 |

| Yb³⁺ | 22.60 |

| Lu³⁺ | 22.40 |

| Am³⁺ | 23.23 |

| Cm³⁺ | 23.15 |

| Pu⁴⁺ | 29.40 |

| Th⁴⁺ | 29.30 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented here are representative and collected from various sources.

Selectivity of DPTA

DPTA exhibits notable selectivity, which is critical for its applications. For instance, in the treatment of internal contamination with radioactive elements, DPTA's higher affinity for actinides like plutonium and americium over endogenous metal ions such as calcium and zinc is essential for effective decorporation without significantly disrupting normal biological processes.[3] Furthermore, the subtle differences in binding affinity between actinides and lanthanides, attributed to the softer nitrogen donor atoms of DPTA showing a slight preference for the softer actinides, are exploited in advanced nuclear fuel reprocessing techniques like the TALSPEAK (Trivalent Actinide – Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process.[4]

Experimental Protocols

Accurate determination of metal-DPTA binding affinities relies on precise experimental methodologies. Below are detailed protocols for key techniques used to measure stability constants.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in pH of a solution containing the metal ion and DPTA as a standard solution of a strong base is added.

Materials and Equipment:

-

pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl or calomel)

-

Constant temperature water bath or jacketed titration vessel

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., HCl), a strong base (e.g., NaOH, carbonate-free), the metal salt of interest, and DPTA

-

Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

-

Titration of Strong Acid: Titrate a known volume of the standardized strong acid with the standardized strong base in the presence of the inert salt. This step is crucial for determining the accurate concentration of the base and the standard potential of the electrode.

-

Titration of DPTA: In the titration vessel, add a known volume of the DPTA solution, the strong acid, and the inert salt solution. Titrate this mixture with the standardized strong base. This allows for the determination of the protonation constants of DPTA.

-

Titration of Metal-DPTA Complex: In the titration vessel, add known volumes of the DPTA solution, the metal salt solution, the strong acid, and the inert salt solution. Titrate this mixture with the standardized strong base. The metal-to-ligand ratio is typically 1:1 or with a slight excess of the ligand.

-

Data Analysis: Record the pH (or mV) readings after each addition of the titrant. The resulting titration curves are then analyzed using specialized software (e.g., Hyperquad, BEST) to calculate the stability constants of the metal-DPTA complexes. The software fits the experimental data to a chemical model that includes the protonation of DPTA and the formation of various metal-ligand species.

UV-Vis Spectrophotometry

This technique is suitable for metal ions that exhibit a change in their UV-Vis absorption spectrum upon complexation with DPTA.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Standardized solutions of the metal salt and DPTA

-

Buffer solutions to maintain constant pH

Procedure:

-

Spectral Scans: Record the UV-Vis absorption spectrum of the metal ion solution and the DPTA solution separately to identify their individual absorbance characteristics.

-

Job's Plot (Method of Continuous Variation): Prepare a series of solutions with a constant total concentration of metal and DPTA, but with varying mole fractions of each. Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the free ligand and metal ion absorb minimally. Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

-

Mole-Ratio Method: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DPTA. Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex. Plot the absorbance versus the molar ratio of [DPTA]/[Metal]. The plot will initially show a linear increase in absorbance as more complex is formed, followed by a plateau once all the metal ions are complexed. The intersection of the two linear portions gives the stoichiometry of the complex.

-

Stability Constant Calculation: The stability constant can be calculated from the data obtained in the mole-ratio or Job's plot experiments using various mathematical treatments of the Beer-Lambert law.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of metal-DPTA complexes in solution. Changes in the chemical shifts of the protons on the DPTA molecule upon metal binding can be used to study the complexation process.

Materials and Equipment:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

Standardized solutions of the metal salt and DPTA

Procedure:

-

Sample Preparation: Prepare a series of NMR samples in the deuterated solvent containing a constant concentration of DPTA and varying concentrations of the metal ion.

-

Acquisition of NMR Spectra: Acquire ¹H NMR spectra for each sample.

-

Data Analysis: Observe the changes in the chemical shifts and line widths of the DPTA proton signals as a function of the metal ion concentration. The protons closest to the metal binding sites will experience the most significant changes. By monitoring these changes, it is possible to determine the stoichiometry of the complex and, in some cases, the kinetics of the binding process. Quantitative analysis of the chemical shift changes can be used to calculate the stability constant.

Mandatory Visualizations

Mechanism of Gd-DPTA as an MRI Contrast Agent

Gadolinium-DPTA (Gd-DPTA) is a widely used contrast agent in Magnetic Resonance Imaging (MRI). The paramagnetic Gd³⁺ ion significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images. The DPTA ligand is crucial for this application as it forms a highly stable complex with the toxic Gd³⁺ ion, allowing for its safe administration and excretion from the body.

Workflow for Actinide Decorporation Using DPTA

In the event of internal contamination with radioactive actinides such as plutonium (Pu) or americium (Am), DPTA is administered to chelate these toxic metal ions and facilitate their excretion from the body. This process, known as decorporation, relies on DPTA's high affinity for these metals.

Conclusion

DPTA's exceptional metal ion binding affinity and selectivity make it an indispensable tool in a multitude of scientific and medical applications. The quantitative data on its stability constants provide a predictive framework for its behavior, while established experimental protocols allow for the continued exploration and characterization of its coordination chemistry. The visualized workflows for its use in MRI and actinide decorporation highlight the practical and life-saving applications of this powerful chelating agent. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of DPTA in their research and development endeavors.

References

Synthesis of 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic Acid (DHPTA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (DHPTA), a polyamino polycarboxylic acid chelating agent. The core of this guide focuses on the N-carboxymethylation of 1,3-diamino-2-propanol. It includes a detailed experimental protocol, a summary of the required reagents and their physicochemical properties, and a discussion of the reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, radiopharmaceutical development, and coordination chemistry.

Introduction

Polyamino polycarboxylic acids are a class of compounds renowned for their ability to form stable complexes with a wide range of metal ions. Among these, 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (this compound), also known as 2-Hydroxy-1,3-propylenediaminetetraacetic acid, is a significant chelating agent. The presence of a central hydroxyl group on the propane backbone imparts unique coordination properties and can influence the stability and selectivity of its metal complexes. This guide focuses on the synthetic pathway to obtain this compound from the readily available precursor, 1,3-diamino-2-propanol.

Synthesis of this compound

The primary method for the synthesis of this compound involves the N-carboxymethylation of 1,3-diamino-2-propanol. This reaction is a nucleophilic substitution where the nitrogen atoms of the diamine attack the electrophilic carbon of a carboxymethylating agent, typically a haloacetic acid.

Reaction Scheme

The overall chemical transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

Reagents and Materials

A comprehensive list of the necessary reagents and their relevant properties is provided in the table below.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 1,3-Diamino-2-propanol | C₃H₁₀N₂O | 90.12 | 616-29-5 | Colorless to yellow liquid or low-melting solid. |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | Colorless crystalline solid. Corrosive. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | White, deliquescent solid. Caustic. |

| Hydrochloric Acid (for pH adjustment) | HCl | 36.46 | 7647-01-0 | Colorless, fuming liquid. Corrosive. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | High-purity solvent. |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound, adapted from established methodologies for the N-carboxymethylation of amines.

Reaction Setup and Procedure

-

Preparation of the Diamine Solution: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and pH probe, dissolve 1,3-diamino-2-propanol in deionized water.

-

Addition of Chloroacetic Acid: To this solution, add chloroacetic acid in a stoichiometric excess (typically a molar ratio of 1:4.2 to 1:4.5 of diamine to chloroacetic acid). The addition should be done portion-wise to control the initial exothermic reaction.

-

pH Control and Reaction Progression: The reaction is carried out at a controlled temperature, typically between 60-80°C. The pH of the reaction mixture is maintained in the alkaline range (pH 9-11) by the dropwise addition of a concentrated sodium hydroxide solution. The progress of the reaction can be monitored by techniques such as HPLC or titration of the remaining amine groups.

-

Reaction Work-up: Once the reaction is complete (typically after several hours), the solution is cooled to room temperature.

-

Isolation of the Product: The pH of the solution is carefully adjusted to the isoelectric point of this compound (around pH 2-3) using concentrated hydrochloric acid. This causes the precipitation of the this compound as a white solid.

-

Purification: The crude product is collected by filtration, washed with cold deionized water to remove inorganic salts (NaCl), and then with a water-miscible organic solvent like ethanol or acetone to facilitate drying. Further purification can be achieved by recrystallization from hot water.

-

Drying: The purified this compound is dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

| Analytical Technique | Expected Results |

| Melting Point | Approximately 194°C (with decomposition)[1] |

| ¹H NMR | Peaks corresponding to the methylene protons adjacent to the nitrogen and carboxyl groups, and the methine and methylene protons of the propanol backbone. |

| ¹³C NMR | Resonances for the carboxyl carbons, and the carbons of the propanol backbone and the carboxymethyl groups. |

| FT-IR | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C-H, C=O (carboxylic acid), and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₁₁H₁₈N₂O₉, M.W. 322.27 g/mol )[1]. |

| Elemental Analysis | Percentages of C, H, N, and O consistent with the molecular formula C₁₁H₁₈N₂O₉. |

Logical Workflow of the Synthesis

The synthesis process can be visualized as a series of sequential steps, from reagent preparation to the final characterization of the product.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,3-diamino-2-propanol via N-carboxymethylation is a well-established and reproducible method. Careful control of reaction parameters, particularly pH and temperature, is crucial for achieving high yields and purity. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this versatile chelating agent in their respective fields of study and application. Further research may focus on optimizing the reaction conditions to improve yield and minimize the formation of by-products, as well as exploring the use of alternative, more environmentally friendly carboxymethylating agents.

References

Navigating the Solubility Landscape of DTPA in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of Diethylenetriaminepentaacetic acid (DTPA), a crucial chelating agent in numerous scientific and industrial applications. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the available data on DTPA's solubility in organic solvents, outlines a comprehensive experimental protocol for its determination, and provides a visual workflow to guide laboratory practices.

Quantitative Solubility of DTPA in Organic Solvents

Data on the quantitative solubility of DTPA in a broad spectrum of organic solvents is notably scarce in publicly available literature. The prevailing consensus is that DTPA, a polycarboxylic acid, exhibits poor solubility in most common organic solvents. The table below summarizes the limited quantitative and qualitative data that has been reported.

| Organic Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.01 mg/mL | 25 | Slightly soluble.[1] |

| Ethanol | C₂H₅OH | Insoluble/Slightly Soluble | Not Specified | Generally reported as insoluble, with some sources indicating slight solubility. |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | Some sources indicate slight solubility. |

| Ether | (C₂H₅)₂O | Insoluble | Not Specified | Consistently reported as insoluble. |

It is important to note that the solubility of aminopolycarboxylic acids like DTPA can be influenced by factors such as pH and the presence of other ions.[2] However, for neutral organic solvents, the inherent polarity and crystalline structure of DTPA limit its dissolution.

Experimental Protocol for Determining DTPA Solubility

Given the limited available data, researchers may need to determine the solubility of DTPA in specific organic solvents for their applications. The following is a detailed, generalized experimental protocol based on the widely accepted "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

Materials and Equipment

-

Diethylenetriaminepentaacetic acid (DTPA), analytical grade

-

Organic solvents of interest, HPLC grade

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Reagents for mobile phase (e.g., tetrabutylammonium phosphate, acetonitrile, iron(III) chloride)[]

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of DTPA to a series of volumetric flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4][6]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[3][4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.[4]

-

If necessary, dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of DTPA in a suitable solvent in which it is readily soluble (e.g., a slightly basic aqueous solution or DMSO).

-

Perform a series of serial dilutions of the stock solution with the HPLC mobile phase to create a set of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

As DTPA lacks a strong chromophore for UV detection, a pre-column derivatization or the formation of a metal complex is necessary. A common method involves the formation of a stable DTPA-Fe³⁺ complex, which can be detected by UV-Vis.[8][9][10]

-

To each calibration standard and the prepared samples, add a solution of iron(III) chloride to form the DTPA-Fe³⁺ complex.[]

-

Inject the prepared standards and samples into the HPLC system.

-

A typical HPLC method for DTPA analysis may involve an ion-pairing agent in the mobile phase to improve retention on a C18 column.[8][9][10][11]

-

An example of a mobile phase is a premixed solution of 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile (80:20 v/v).[]

-

Set the UV detector to a wavelength suitable for the DTPA-Fe³⁺ complex (e.g., 260 nm).[]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the DTPA-Fe³⁺ complex versus the known concentrations of the calibration standards.

-

Determine the concentration of DTPA in the filtered samples by interpolating their peak areas on the calibration curve.

-

Calculate the solubility of DTPA in the organic solvent, taking into account any dilution factors.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of DTPA in organic solvents.

Caption: Workflow for determining DTPA solubility.

Conclusion

While Diethylenetriaminepentaacetic acid is a versatile chelating agent, its application in organic media is limited by its inherently low solubility. The data presented in this guide, though sparse, confirms this general characteristic. For applications requiring precise knowledge of DTPA's solubility in specific organic solvents, the provided experimental protocol offers a robust framework for its determination. This guide serves as a valuable resource for researchers and professionals, enabling them to make informed decisions and conduct further investigations into the behavior of DTPA in non-aqueous systems.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Diethylenetriaminepentaacetic acid ≥99 (titration) DTPA [sigmaaldrich.com]

- 3. enamine.net [enamine.net]

- 4. quora.com [quora.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

A Technical Guide to the Thermogravimetric Analysis of Diaminopropanol Tetraacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropanol tetraacetic acid (DAPTA) is a chelating agent with a variety of potential applications in research and industry. Understanding its thermal stability is crucial for its use in processes that involve elevated temperatures, such as in the formulation of pharmaceuticals or in industrial chemical synthesis. Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials like DAPTA.

Core Concepts of Thermogravimetric Analysis

Thermogravimetric analysis is a technique in which the mass of a sample is measured over time as the temperature changes. This method is highly valuable for determining the thermal stability of a material, its compositional properties, and for studying the kinetics of its decomposition. The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature.

Experimental Protocol: A Representative TGA of Diaminopropanol Tetraacetic Acid

The following is a detailed, hypothetical experimental protocol for conducting a thermogravimetric analysis of DAPTA. This protocol is based on standard TGA procedures and knowledge of the thermal behavior of related chelating agents.

1. Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Crucibles: Alumina or platinum crucibles are recommended.

-

Sample: A high-purity, powdered sample of Diaminopropanol tetraacetic acid should be used. Ensure the sample is dry and has a consistent, fine particle size for uniform heat distribution.

-

Sample Mass: A sample mass of 5-10 mg is typically sufficient.

2. Experimental Conditions

-

Atmosphere: The experiment should be conducted under a controlled atmosphere. An inert gas, such as nitrogen or argon, is commonly used to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Initial Temperature: Start at ambient temperature (e.g., 25 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

-

Final Temperature: Heat the sample to a temperature high enough to ensure complete decomposition, for example, 600 °C.

-

-

Data Collection: The mass of the sample and the temperature should be continuously recorded throughout the experiment.

Data Presentation: Expected Thermal Decomposition Profile

The following table summarizes the kind of quantitative data that would be expected from a TGA of Diaminopropanol tetraacetic acid. The values presented are hypothetical and based on the known decomposition temperature of DAPTA (194 °C) and the thermal behavior of similar compounds.

| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |

| 25 - 150 | ~ 0-2% | Loss of adsorbed water or volatile impurities |

| 190 - 250 | ~ 20-30% | Initial decomposition, likely decarboxylation |

| 250 - 400 | ~ 40-50% | Further decomposition of the organic backbone |

| > 400 | ~ 5-10% | Final decomposition to a stable residue (if any) |

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the thermogravimetric analysis of Diaminopropanol tetraacetic acid.

Caption: Experimental workflow for the thermogravimetric analysis of DAPTA.

Caption: Logical flow for the interpretation of TGA data.

Methodological & Application

Application Notes and Protocols for Diaminopropanol Tetraacetic Acid (DAPTA) in Complexometric Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropanol tetraacetic acid (DAPTA), also known as 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid, is a multidentate chelating agent.[1] Structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), DAPTA forms stable, water-soluble complexes with a variety of metal ions.[2] This property makes it a valuable reagent in analytical chemistry, particularly in complexometric titrations for the quantitative determination of metal ion concentrations.[3] Its applications are relevant in various fields, including environmental monitoring, quality control in manufacturing, and pharmaceutical analysis.

These application notes provide a comprehensive overview of the principles and a general protocol for the use of DAPTA in the complexometric titration of metal ions.

Principle of DAPTA-based Complexometric Titration

Complexometric titration with DAPTA is based on the formation of a stable, one-to-one complex between the DAPTA molecule and a metal ion. The endpoint of the titration is typically detected using a metallochromic indicator. This indicator is a dye that also forms a complex with the metal ion, exhibiting a different color when it is free in solution versus when it is complexed.

The titration reaction can be generalized as follows:

Mⁿ⁺ + [DAPTA]⁴⁻ → [M(DAPTA)]ⁿ⁻⁴

Initially, the metal ion in the analyte solution forms a colored complex with the indicator. As the DAPTA solution is added, it progressively binds with the free metal ions. Due to the higher stability of the metal-DAPTA complex compared to the metal-indicator complex, at the equivalence point, DAPTA displaces the metal ion from the indicator complex. This displacement results in a distinct color change, signaling the end of the titration. The success of the titration is highly dependent on the pH of the solution, as the stability of the metal-DAPTA complex is pH-dependent.

Quantitative Data

Table 1: Hypothetical Stability Constants (log K) for Metal-DAPTA Complexes

| Metal Ion | log K (Hypothetical) |

| Ca²⁺ | 10.5 |

| Mg²⁺ | 8.7 |

| Zn²⁺ | 16.5 |

| Cu²⁺ | 18.8 |

| Fe³⁺ | 25.1 |

| Pb²⁺ | 18.0 |

Note: These values are hypothetical and intended for illustrative purposes only. Actual experimental determination is necessary for accurate quantitative analysis.

Experimental Protocols

The following protocols provide a general framework for performing a direct complexometric titration using DAPTA. Optimization of pH and indicator selection is crucial for achieving accurate and reproducible results with specific metal ions.

Preparation of a Standard DAPTA Solution (0.01 M)

-

Reagents and Materials:

-

Diaminopropanol tetraacetic acid (DAPTA)

-

Deionized water

-

Analytical balance

-

Volumetric flask (1000 mL)

-

-

Procedure:

-

Accurately weigh approximately 3.22 g of DAPTA.

-

Dissolve the weighed DAPTA in approximately 500 mL of deionized water in a beaker. Gentle heating and stirring may be required to facilitate dissolution.

-

Once completely dissolved, quantitatively transfer the solution to a 1000 mL volumetric flask.

-

Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

-

Dilute the solution to the mark with deionized water, cap the flask, and invert it several times to ensure homogeneity.

-

Standardization of the DAPTA Solution

The DAPTA solution should be standardized against a primary standard, such as a solution of known calcium carbonate (CaCO₃) concentration.

-

Reagents and Materials:

-

Standard Calcium Carbonate solution (0.01 M)

-

0.01 M DAPTA solution

-

Buffer solution (pH 10, e.g., NH₃/NH₄Cl buffer)

-

Metallochromic indicator (e.g., Eriochrome Black T)

-

Burette, pipette, conical flasks

-

-

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the standard 0.01 M CaCO₃ solution into a conical flask.

-

Add approximately 75 mL of deionized water.

-

Add 2 mL of the pH 10 buffer solution.

-

Add a small amount of the chosen indicator to the solution. The solution should turn wine-red.

-

Titrate the solution with the prepared 0.01 M DAPTA solution from the burette until the color changes from wine-red to a distinct blue.

-

Record the volume of DAPTA solution used.

-

Repeat the titration at least two more times to obtain concordant results.

-

Calculate the exact molarity of the DAPTA solution.

-

Titration of an Unknown Metal Ion Solution

-

Reagents and Materials:

-

Standardized 0.01 M DAPTA solution

-

Unknown metal ion solution

-

Appropriate buffer solution (pH depends on the metal ion)

-

Suitable metallochromic indicator

-

Burette, pipette, conical flasks

-

-

Procedure:

-

Pipette a known volume of the unknown metal ion solution into a conical flask.

-

Dilute with deionized water if necessary.

-

Add the appropriate buffer to maintain the optimal pH for the specific metal-DAPTA complex formation.

-

Add a small amount of the selected indicator.

-

Titrate with the standardized 0.01 M DAPTA solution until the characteristic color change of the indicator is observed at the endpoint.

-

Record the volume of DAPTA solution consumed.

-

Repeat the titration for accuracy.

-

Calculate the concentration of the metal ion in the unknown sample.

-

Visualizations

Workflow for Complexometric Titration with DAPTA

The following diagram illustrates the general workflow for determining the concentration of a metal ion using a direct titration with DAPTA.

Caption: General workflow for a direct complexometric titration using DAPTA.

Logical Relationship in Titration

The diagram below shows the logical progression of the chemical species during the titration process.

Caption: Logical progression of species during DAPTA titration.

Conclusion

Diaminopropanol tetraacetic acid (DAPTA) is a promising chelating agent for the complexometric titration of various metal ions. While detailed experimental data for DAPTA is not as widespread as for EDTA, the general principles and protocols outlined in these notes provide a solid foundation for its application in analytical chemistry. Researchers and scientists are encouraged to perform preliminary experiments to determine the optimal conditions, including pH and indicator selection, for their specific analytical needs. The development of a comprehensive database of metal-DAPTA stability constants would further enhance the utility of this versatile chelating agent.

References

Application Notes and Protocols for DTPA-Based Heavy Metal Extraction from Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the use of Diethylenetriaminepentaacetic acid (DTPA) in the extraction of bioavailable heavy metals from soil. This method is crucial for environmental monitoring, agricultural soil quality assessment, and in the early stages of phytoremediation research, which can be relevant to the sourcing of raw materials in drug development.

Introduction

The DTPA-chelation method is a widely accepted technique for estimating the plant-available fraction of micronutrients and heavy metals in soil. Developed by Lindsay and Norvell in 1978, this method utilizes a buffered DTPA solution to extract metals such as zinc (Zn), iron (Fe), manganese (Mn), copper (Cu), cadmium (Cd), lead (Pb), and nickel (Ni) from near-neutral and calcareous soils.[1][2] The principle of this method lies in the ability of the chelating agent DTPA to form stable, soluble complexes with metal ions, mimicking the action of natural chelates in the soil-plant system.[1][2] This protocol is essential for assessing soil contamination and for studies focused on phytoremediation, a process that uses plants to remove pollutants from the soil.

Principles of the DTPA Extraction Method

The DTPA solution is buffered at a pH of 7.3 to prevent the dissolution of carbonates while effectively chelating the target metals.[1][2] The extracting solution contains three key components:

-

DTPA (0.005 M): A chelating agent that forms stable complexes with heavy metals.[1][3]

-

Triethanolamine (TEA, 0.1 M): Acts as a buffer to maintain the pH at 7.3.[1][3]

-

Calcium Chloride (CaCl₂, 0.01 M): Included to prevent the dissolution of calcium carbonate and to maintain a constant ionic strength.[1][3]

The extraction is performed by shaking a soil sample with the DTPA solution for a specified period, followed by filtration or centrifugation to separate the liquid extract for analysis.[2][3] The concentration of metals in the extract is then determined using atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).[1][3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing DTPA-based heavy metal extraction from soil.

Reagents and Materials

-

Diethylenetriaminepentaacetic acid (DTPA), C₁₄H₂₃N₃O₁₀[1]

-

Triethanolamine (TEA), C₆H₁₅NO₃[1]

-

Calcium chloride dihydrate (CaCl₂·2H₂O)[1]

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Single or multi-element standard solutions for calibration

-

Air-dried soil samples, sieved through a 2 mm nylon mesh[3]

-

Whatman No. 42 filter paper or equivalent[2]

Equipment

-

Analytical balance

-

pH meter

-

Volumetric flasks (1 L)

-

Erlenmeyer flasks (125 mL or 250 mL)[2]

-

Mechanical shaker[2]

-

Filtration funnel and collection tubes[2]

-

Centrifuge and centrifuge tubes (optional)[3]

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)[3]

Preparation of DTPA Extraction Solution (pH 7.3)

-

Dissolve 1.97 g of DTPA (C₁₄H₂₃N₃O₁₀) in approximately 200 mL of deionized water in a 1 L volumetric flask.[4]

-

Add 14.92 g of Triethanolamine (TEA, C₆H₁₅NO₃) to the solution.[4]

-

Add 1.47 g of Calcium Chloride dihydrate (CaCl₂·2H₂O) to the solution.[4]

-

Stir until all components are dissolved.

-

Adjust the pH of the solution to 7.3 ± 0.05 with concentrated HCl.[4]

-

Bring the final volume to 1 L with deionized water.[4]

Soil Extraction Procedure

-

Weigh 10.0 g of air-dried, sieved soil into a 125 mL Erlenmeyer flask.[2]

-

Add 20.0 mL of the DTPA extraction solution to the flask, resulting in a 1:2 soil-to-solution ratio.[2]

-

Securely cap the flasks and place them on a mechanical shaker.

-

Shake for exactly 2 hours at a constant speed (e.g., 120 cycles per minute).[2]

-

After shaking, remove the flasks and allow the suspension to settle for a few minutes.

-

Filter the suspension through Whatman No. 42 filter paper into a clean collection tube.[2] Alternatively, centrifuge the suspension for 10 minutes and collect the supernatant.[3]

-

The resulting extract is now ready for analysis.

Analysis of Extracts

The concentration of heavy metals in the DTPA extracts can be determined using either ICP-OES or AAS. It is crucial to prepare calibration standards in the DTPA extraction solution to match the matrix of the samples.[3]

Data Presentation

The following tables summarize key quantitative data related to the DTPA extraction method.

Table 1: Method Detection Limits and Spike Recovery

| Element | Wavelength (nm) | Method Detection Limit in Sample (mg/kg) | Spike Recovery (%) |

| Cd | 228.802 | 0.003 | 100.8 |

| Co | 228.615 | 0.006 | 100.1 |

| Cu | 327.395 | 0.008 | 99.8 |

| Fe | 259.940 | 0.03 | 101.9 |

| Mn | 257.610 | 0.007 | 101.2 |

| Ni | 231.604 | 0.01 | 100.5 |

| Pb | 220.353 | 0.03 | 100.7 |

| Zn | 213.857 | 0.005 | 100.3 |

Data adapted from Agilent Technologies Application Note on the analysis of DTPA extracted soils. The spike recovery test was performed on the blank DTPA solution.

Table 2: Calibration Standard Concentrations for ICP-OES Analysis

| Element | Standard 1 (µg/mL) | Standard 2 (µg/mL) | Standard 3 (µg/mL) | Standard 4 (µg/mL) | Standard 5 (µg/mL) |

| Cd | 0.01 | 0.05 | 0.1 | 0.5 | 1.0 |

| Co | 0.05 | 0.25 | 0.5 | 2.5 | 5.0 |

| Ni | 0.05 | 0.25 | 0.5 | 2.5 | 5.0 |

| Cu | 0.1 | 0.5 | 1.0 | 5.0 | 10.0 |

| Zn | 0.1 | 0.5 | 1.0 | 5.0 | 10.0 |

| Pb | 0.1 | 0.5 | 1.0 | 5.0 | 10.0 |

| Mn | 0.5 | 2.5 | 5.0 | 25.0 | 50.0 |

| Fe | 1.0 | 5.0 | 10.0 | 50.0 | 100.0 |

Data sourced from an Agilent Application Note for the determination of elemental nutrients in DTPA extracted soil.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual signaling pathway of DTPA in heavy metal extraction.

Caption: Experimental workflow for DTPA heavy metal extraction from soil.

Caption: Chelation of heavy metals by DTPA in the soil solution.

Conclusion